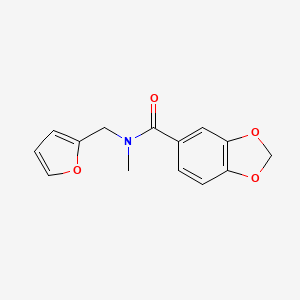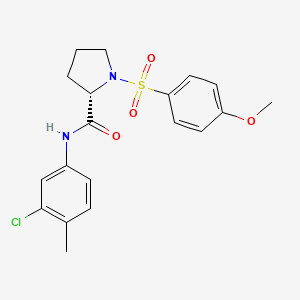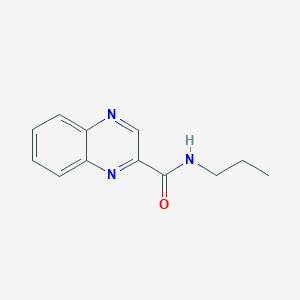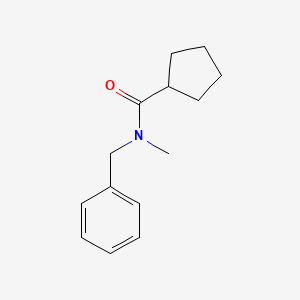
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP-94,253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of indene carboxamides and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mecanismo De Acción
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide works by blocking the dopamine D3 receptor, which is involved in regulating the release of dopamine in the brain. By blocking this receptor, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide can modulate the levels of dopamine in the brain, which can have a significant impact on various physiological and biochemical processes.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor behavior, and the modulation of cognitive function. It has also been found to have potential use in the treatment of drug addiction, schizophrenia, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity as a dopamine D3 receptor antagonist. This makes it a useful tool for studying the role of this receptor in various physiological and biochemical processes. However, one of the limitations of using N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in scientific research. One of the most promising areas of research is its potential use in the treatment of drug addiction and other neurological disorders. Other potential future directions include the development of more selective dopamine D3 receptor antagonists, the study of the role of the dopamine D3 receptor in other physiological and biochemical processes, and the development of new techniques for studying the effects of N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in vivo.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a unique mechanism of action that makes it useful in various biochemical and physiological studies, and it has potential use in the treatment of drug addiction, schizophrenia, and other neurological disorders. While there are some limitations to its use in lab experiments, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide remains a valuable tool for studying the role of the dopamine D3 receptor in various physiological and biochemical processes.
Métodos De Síntesis
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with cyclopropylmethylamine. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it useful in studies related to drug addiction, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-9-10-4-5-10)13-7-6-11-2-1-3-12(11)8-13/h6-8,10H,1-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKVJVVRULWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)


![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)